5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Description
The exact mass of the compound this compound is 325.13140809 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-23-15-9-10-17-16(11-15)18(12(2)24-17)19(21)20-13-5-7-14(22-3)8-6-13/h5-11H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEJGKQKJNEMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{17}H_{19}N_{1}O_{4}
- Molecular Weight : 299.34 g/mol
- IUPAC Name : this compound
This compound features a benzofuran core with an ethoxy group and a methoxy-substituted phenyl group, contributing to its unique chemical reactivity and biological interactions.
Preliminary studies suggest that this compound may exert its biological effects through various mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity.
- Receptor Modulation : It is hypothesized that this compound could act as an agonist or antagonist at certain receptor sites, thereby modulating physiological responses.
- Cell Signaling Pathways : The compound may affect key signaling pathways involved in cell proliferation and apoptosis.
Pharmacological Activities
Research indicates several potential pharmacological activities for this compound:
- Anticancer Activity : In vitro studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For example, related compounds have demonstrated anti-metastatic effects by downregulating proteins associated with epithelial–mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) cell lines .
- Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Study on Anticancer Properties
A study investigated the effects of a structurally similar benzofuran derivative on HCC cells. The findings revealed that treatment with this derivative significantly suppressed cell migration and invasion by modulating the expression of integrin α7 and matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
| Treatment Concentration (μM) | Cell Viability (%) | Migration Inhibition (%) |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 85 | 30 |
| 10 | 70 | 50 |
| 20 | 50 | 70 |
Mechanistic Insights
The mechanism underlying the anti-metastatic effect was linked to the downregulation of p53 protein levels, suggesting that compounds like this compound could influence tumor suppressor pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide | Anticancer, anti-inflammatory | Dimethyl substitution may enhance bioactivity |
| N-(4-fluorophenyl)-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide | Potentially improved lipophilicity | Fluorine substitution may increase bioavailability |
| N-(4-methoxyphenyl)-5-propoxybenzofuran | Modulates solubility | Propoxy group influences pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
